molecular formula C7H16N2 B1381920 1-[(Dimethylamino)methyl]cyclobutan-1-amine CAS No. 1520929-80-9

1-[(Dimethylamino)methyl]cyclobutan-1-amine

Cat. No. B1381920
M. Wt: 128.22 g/mol
InChI Key: OMTAOOUFJIYVKU-UHFFFAOYSA-N
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Description

“1-[(Dimethylamino)methyl]cyclobutan-1-amine” is an organic compound . It is also known as Cyclobut-DMA or CX516.


Molecular Structure Analysis

The molecular formula of this compound is C7H16N2 . The InChI code is 1S/C7H16N2/c1-9(2)6-7(8)4-3-5-7/h3-6,8H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 128.22 g/mol .

Scientific Research Applications

Reactivity with Nucleophiles

Research has explored the reactivity of cyclobutane moieties, such as in 1,3-dimethyl-5-methylenebarbituric acid dimer, towards various nucleophiles. This study contributes to understanding how cyclobutane derivatives, like 1-[(Dimethylamino)methyl]cyclobutan-1-amine, interact with different chemical agents. Such insights are vital for developing new synthetic routes and derivatives in organic chemistry (Sweidan et al., 2017).

Role in DNA Damage Repair Inhibition

A study on 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) showed that it inhibits the repair of cyclobutane dimers in DNA. This research provides a framework for understanding how derivatives of cyclobutane, like 1-[(Dimethylamino)methyl]cyclobutan-1-amine, might impact DNA repair mechanisms. Such knowledge is crucial in the fields of genetics and cancer research (Mori et al., 1993).

Chemical Synthesis and Catalysis

Cyclobutane-containing compounds are pivotal in various chemical syntheses. For instance, research into Rh(II)-catalyzed oxidative amination indicates the potential for cyclobutane derivatives in synthesizing heterocycles, which are vital in pharmaceuticals and organic materials (Pan et al., 2017).

Applications in Pharmacology

In pharmacological contexts, cyclobutane derivatives demonstrate potential in drug development. For instance, studies on dynamin GTPase inhibitors highlight the significance of tertiary dimethylamino-propyl moieties, similar to 1-[(Dimethylamino)methyl]cyclobutan-1-amine, in developing new pharmacological agents (Gordon et al., 2013).

Environmental Applications

Research into carbon dioxide absorption systems using compounds like 2-amino-2-methyl-1-propanol (AMP) has led to the exploration of cyclobutane derivatives in environmental chemistry, particularly in greenhouse gas control (Karlsson et al., 2019).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

properties

IUPAC Name

1-[(dimethylamino)methyl]cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)6-7(8)4-3-5-7/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTAOOUFJIYVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Dimethylamino)methyl]cyclobutan-1-amine

CAS RN

1520929-80-9
Record name 1-[(dimethylamino)methyl]cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Kiss, FM Gall, B Dreier, M Adams, R Riedl… - … Section D: Structural …, 2022 - scripts.iucr.org
Peptides comprising many hydrophobic amino acids are almost insoluble under physiological buffer conditions, which complicates their structural analysis. To investigate the three-…
Number of citations: 9 scripts.iucr.org

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